molecular formula C7H18Cl2N2 B176893 2-(Piperidin-1-YL)ethanamine dihydrochloride CAS No. 100911-49-7

2-(Piperidin-1-YL)ethanamine dihydrochloride

Cat. No. B176893
M. Wt: 201.13 g/mol
InChI Key: PPWONLVBRFSCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-1-yl)ethanamine dihydrochloride, also known as 2-PEA dihydrochloride, is a compound derived from piperidine and ethanamine. It is a white, odorless solid that is soluble in water and ethanol. 2-PEA dihydrochloride has a variety of applications in the laboratory and in scientific research, including biochemical and physiological effects, and in the synthesis of other compounds.

Scientific Research Applications

1. Specific Scientific Field The research was conducted in the field of Organic Chemistry .

3. Methods of Application or Experimental Procedures The dehydration reaction between “2-(Piperidin-4-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .

1. Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

2. Synthesis of Various Piperidine Derivatives The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

3. Biological and Pharmacological Activity The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4. Multicomponent Reactions Piperidines can be involved in multicomponent reactions, which are a type of chemical reaction where three or more substances combine to form a product .

1. Synthesis of Schiff Bases Piperidine derivatives, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases . These Schiff bases were evaluated for their potential as pancreatic lipase inhibitors .

2. Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

3. Synthesis of Various Piperidine Derivatives The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

4. Biological and Pharmacological Activity The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

5. Multicomponent Reactions Piperidines can be involved in multicomponent reactions, which are a type of chemical reaction where three or more substances combine to form a product .

properties

IUPAC Name

2-piperidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWONLVBRFSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143574
Record name Piperidine, 1-(2-aminoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-YL)ethanamine dihydrochloride

CAS RN

100911-49-7
Record name Piperidine, 1-(2-aminoethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100911497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-aminoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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